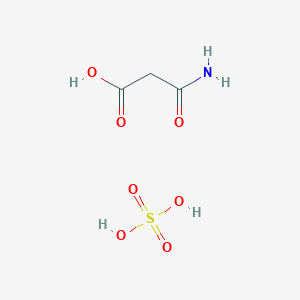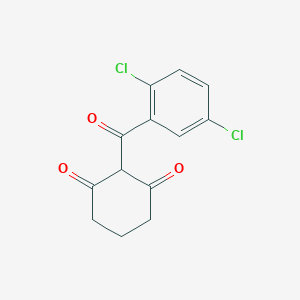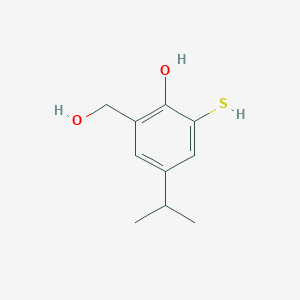
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is an organic compound characterized by the presence of hydroxymethyl, propan-2-yl, and sulfanyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative, which is then subjected to various chemical reactions to introduce the hydroxymethyl, propan-2-yl, and sulfanyl groups.
Hydroxymethylation: The phenol derivative undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide.
Thiol Addition: The sulfanyl group is introduced via thiol addition using thiourea and hydrochloric acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to isolate the desired compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-(Carboxymethyl)-4-(propan-2-yl)-6-sulfanylphenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol.
Substitution: Formation of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-nitrophenol or 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanyl-3-bromophenol.
科学研究应用
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol and sulfanyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Action: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-4-(methyl)-6-sulfanylphenol: Similar structure but with a methyl group instead of a propan-2-yl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-thiolphenol: Similar structure but with a thiol group instead of a sulfanyl group.
2-(Hydroxymethyl)-4-(propan-2-yl)-6-methoxyphenol: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness
2-(Hydroxymethyl)-4-(propan-2-yl)-6-sulfanylphenol is unique due to the combination of hydroxymethyl, propan-2-yl, and sulfanyl groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88661-21-6 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-4-propan-2-yl-6-sulfanylphenol |
InChI |
InChI=1S/C10H14O2S/c1-6(2)7-3-8(5-11)10(12)9(13)4-7/h3-4,6,11-13H,5H2,1-2H3 |
InChI 键 |
UNOFDDWNSZBSRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)S)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
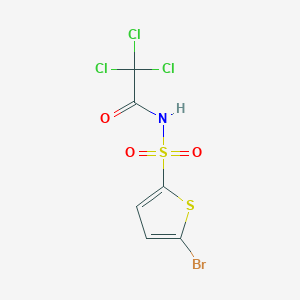
![5-[Ethyl(difluoro)silyl]pentanoic acid](/img/structure/B14386346.png)
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)
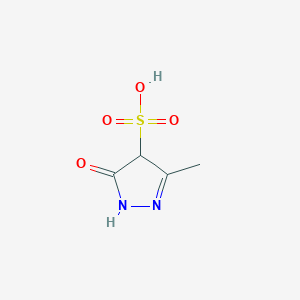
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)

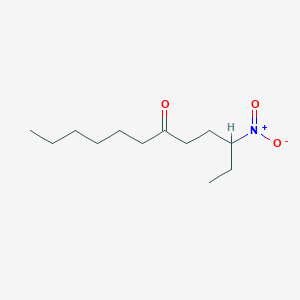

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
